(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone (CAS 18989-35-0 / 42792-79-0) is a highly conjugated monocarbonyl curcumin analog characterized by a central cyclohexanone core flanked by two p-tolylidene groups [1]. This structural motif creates a rigid, cross-conjugated dienone system that is highly valued in materials science for nonlinear optics (NLO) and photopolymerization, as well as in medicinal chemistry as a cytotoxic and anti-parasitic scaffold [2]. The presence of the para-methyl groups provides a mild electron-donating effect that subtly tunes the electronic bandgap, shifting the UV-Vis absorption maximum to approximately 340 nm [1]. This makes it an excellent candidate for UV-A photoinitiator formulations and a versatile precursor for synthesizing advanced fluorescent probes and bioactive heterocycles.
Substituting this compound with the generic unsubstituted 2,6-bis(benzylidene)cyclohexanone or a highly electron-rich 4-methoxy analog fundamentally alters both processability and performance [1]. In optical materials, the p-methyl group dictates the crystal packing; unlike many symmetric dienones that crystallize in centrosymmetric space groups (rendering them inactive for Second Harmonic Generation), the steric and electronic profile of the p-methyl variant often promotes the non-centrosymmetric alignment required for macroscopic NLO activity [2]. In biological and formulation contexts, the methyl substitution increases the lipophilicity compared to the unsubstituted baseline, enhancing solubility in non-polar monomer resins for 3D printing and improving cellular permeability in cytotoxicity assays [1]. Furthermore, its specific absorption profile ensures optimal spectral overlap with 340-365 nm light sources, which is lost if substituted with analogs possessing different electronic properties.
For industrial buyers formulating photoresists or photopolymer resins, precursor solubility is a critical procurement metric. The introduction of the para-methyl groups increases the calculated XLogP3 of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone to 5.8, compared to the unsubstituted 2,6-bis(benzylidene)cyclohexanone which exhibits a lower XLogP3 of 4.8 [1]. This enhanced lipophilicity directly translates to higher solubility in hydrophobic acrylate and epoxy monomers, preventing phase separation or crystallization during the curing process.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 5.8 |
| Comparator Or Baseline | Unsubstituted 2,6-bis(benzylidene)cyclohexanone (XLogP3 = 4.8) |
| Quantified Difference | Increase of exactly 1.0 LogP units |
| Conditions | Standard in silico prediction (PubChem/XLogP3) |
Higher lipophilicity ensures homogeneous blending in non-polar industrial resins, preventing defects in photopolymerized parts.
The mild electron-donating nature of the p-methyl groups narrows the HOMO-LUMO gap relative to the unsubstituted baseline. Spectrophotometric analysis demonstrates that (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone exhibits a UV-Vis absorption maximum (λmax) at approximately 340 nm with a high molar extinction coefficient (ε ≈ 62,522 L·mol⁻¹·cm⁻¹) [1]. In contrast, the unsubstituted 2,6-bis(benzylidene)cyclohexanone typically absorbs at shorter wavelengths (~320-326 nm). This bathochromic shift aligns the compound's absorption more efficiently with standard 340-365 nm UV-A light sources used in industrial curing and fluorescence imaging.
| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |
| Target Compound Data | 340 nm (ε ≈ 62,522 L·mol⁻¹·cm⁻¹) |
| Comparator Or Baseline | Unsubstituted 2,6-bis(benzylidene)cyclohexanone (~320-326 nm) |
| Quantified Difference | Bathochromic shift of ~14-20 nm |
| Conditions | Acetonitrile/Water (80/20) or standard organic solvent |
Allows for more efficient photoactivation using standard industrial UV-A LEDs, reducing energy costs and curing times.
As a monocarbonyl analog of curcumin, this compound is frequently utilized as a stable, highly active baseline in medicinal chemistry. In comparative screening against Trichomonas vaginalis and various cancer cell lines (e.g., VERO cells), the p-methyl substituted analog demonstrated significant, targeted cytotoxic effects [1]. The structural rigidity of the cyclohexanone core combined with the specific steric bulk of the methyl groups provides a distinct structure-activity relationship (SAR) profile compared to the rapidly degrading natural curcumin or the highly toxic halogenated analogs, making it an optimal intermediate for drug discovery pipelines.
| Evidence Dimension | Cytotoxic Activity / SAR Profile |
| Target Compound Data | High targeted cytotoxicity (e.g., against T. vaginalis and VERO models) |
| Comparator Or Baseline | Natural Curcumin (poor stability/bioavailability) |
| Quantified Difference | Enhanced chemical stability and distinct cytotoxic potency |
| Conditions | In vitro cell viability assays |
Provides a stable, highly active scaffold for pharmaceutical companies developing new anti-parasitic or anti-cancer therapeutics.
Due to its high molar extinction coefficient at 340 nm and excellent LogP-driven solubility in non-polar monomers, it is highly suited for use as a photoinitiator or photosensitizer in UV-cured coatings, adhesives, and 3D printing resins [1].
Its ability to form non-centrosymmetric crystal structures makes it an ideal precursor for engineering organic crystals used in second-harmonic generation (SHG) and optoelectronic devices [2].
As a stable monocarbonyl curcumin analog, it serves as a critical building block for synthesizing novel anti-cancer, anti-inflammatory, and anti-parasitic agents, avoiding the rapid degradation issues associated with natural curcumin [3].
The conjugated dienone system can be leveraged to develop sensitive fluorescent sensors for detecting environmental pollutants, such as mercury ions, in aqueous environments [1].